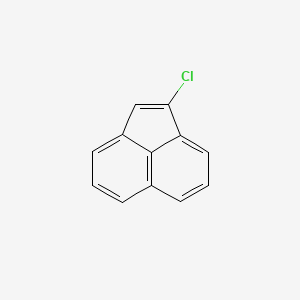
1-Chloroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroacenaphthylene is a chlorinated derivative of acenaphthylene, a polycyclic aromatic hydrocarbon
Preparation Methods
1-Chloroacenaphthylene can be synthesized through several methods. One common synthetic route involves the chlorination of acenaphthylene. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and is conducted under controlled conditions to ensure selective chlorination at the desired position on the acenaphthylene molecule . Industrial production methods may involve similar chlorination processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Chloroacenaphthylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-Chloroacenaphthylene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 1-chloroacenaphthylene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atom can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect molecular pathways, leading to specific biological or chemical effects .
Comparison with Similar Compounds
1-Chloroacenaphthylene can be compared with other chlorinated polycyclic aromatic hydrocarbons, such as 1-chloronaphthalene and 1-chloropyrene. While these compounds share some similarities in their chemical structure and reactivity, this compound is unique due to its specific arrangement of the chlorine atom and the acenaphthylene core.
Similar Compounds
- 1-Chloronaphthalene
- 1-Chloropyrene
- 1-Bromoacenaphthylene
Properties
CAS No. |
56122-55-5 |
|---|---|
Molecular Formula |
C12H7Cl |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloroacenaphthylene |
InChI |
InChI=1S/C12H7Cl/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |
InChI Key |
IUOZUYUGGOKLEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C3=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















